"N-(2-Chloro-4-iodophenyl)acetamide" chemical properties
"N-(2-Chloro-4-iodophenyl)acetamide" chemical properties
This guide provides an in-depth technical analysis of N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4), a strategic di-halogenated scaffold used in medicinal chemistry for the modular synthesis of polysubstituted biaryls.
High-Fidelity Scaffold for Orthogonal Cross-Coupling
Executive Summary
N-(2-Chloro-4-iodophenyl)acetamide is a bifunctional building block characterized by two chemically distinct halogen handles on an acetanilide core. Its utility lies in the kinetic orthogonality between the C(4)–Iodine and C(2)–Chlorine bonds. In palladium-catalyzed cross-coupling protocols, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. This allows researchers to selectively functionalize the para-position while preserving the ortho-chlorine for subsequent transformations, making it an ideal template for diversity-oriented synthesis (DOS) in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Critical Disambiguation
Warning: Do not confuse this compound with its isomer, 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3).
-
Target Compound (CAS 135050-05-4): Chlorine is on the phenyl ring . Stable scaffold.
-
Isomer (CAS 2564-00-3): Chlorine is on the acetyl group (
-chloroacetamide). This is a potent alkylating agent and electrophile.
Key Data Table
| Property | Specification |
| CAS Number | 135050-05-4 |
| IUPAC Name | N-(2-Chloro-4-iodophenyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 295.50 g/mol |
| SMILES | CC(=O)NC1=C(Cl)C=C(I)C=C1 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water.[1] |
| Calc. LogP | ~2.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |
Synthetic Architecture
The synthesis of N-(2-Chloro-4-iodophenyl)acetamide is a robust acetylation of the corresponding aniline. This step is essential to protect the nitrogen from oxidation and prevent catalyst poisoning during subsequent transition-metal catalyzed reactions.
Protocol: Acetylation of 2-Chloro-4-iodoaniline
Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-4-iodoaniline (CAS 42016-93-3) in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add pyridine (or triethylamine) to scavenge the acid byproduct. Cool the mixture to 0°C to control exotherm.
-
Acylation: Dropwise addition of Acetyl Chloride or Acetic Anhydride. The reaction is typically rapid due to the nucleophilicity of the aniline, despite the electron-withdrawing halogens.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting aniline spot will disappear.
-
Workup: Quench with dilute HCl (to remove pyridine), wash with
, dry over , and concentrate. -
Purification: Recrystallization from Ethanol/Water or flash chromatography.
Synthesis Logic Diagram
Figure 1: Synthetic pathway converting the aniline precursor to the target acetamide.
Reactivity & Functionalization: The Orthogonal Strategy
The primary value of this molecule is the chemoselectivity between the C–I and C–Cl bonds.
Mechanistic Insight: C–I vs. C–Cl Activation
In Pd(0)/Pd(II) catalytic cycles, the rate-determining step (oxidative addition) is governed by the bond dissociation energy (BDE).
-
C–I Bond: Weaker (~65 kcal/mol). Oxidative addition occurs rapidly at room temperature or mild heating.
-
C–Cl Bond: Stronger (~95 kcal/mol). Requires higher temperatures and specialized electron-rich ligands (e.g., Buchwald phosphines like SPhos or XPhos) to activate.
Experimental Workflow: Sequential Coupling
Researchers can exploit this difference to install two different aryl groups sequentially.
-
Step 1 (Suzuki-Miyaura Coupling at C4):
-
Conditions:
(Standard catalyst), Aryl Boronic Acid, , Toluene/Water, 80°C. -
Outcome: The Pd inserts exclusively into the C–I bond. The C–Cl bond remains intact due to the steric hindrance of the ortho-acetamide group and the higher activation energy.
-
-
Step 2 (Activation of C2):
-
Conditions:
, XPhos (Ligand), Boronic Acid #2, , Dioxane, 100°C+. -
Outcome: The sterically hindered and electronically deactivated C–Cl bond is forced to react, completing the biaryl or triaryl core.
-
Selectivity Logic Diagram
Figure 2: Sequential functionalization strategy exploiting kinetic orthogonality of Halogens.
Safety & Handling
-
Hazards: As with most halogenated aromatics, treat as an irritant. The acetamide moiety reduces volatility compared to the aniline, but standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor over time).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem. 2-chloro-N-(4-iodophenyl)acetamide Compound Summary (CID 735792).[2] National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity). [Link]
Sources
- 1. 67-47-0 CAS MSDS (5-Hydroxymethylfurfural) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-chloro-N-(4-iodophenyl)acetamide, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Suzuki Coupling [organic-chemistry.org]
